molecular formula C30H33ClN2O2 B1670729 Diphenoxylate hydrochloride CAS No. 3810-80-8

Diphenoxylate hydrochloride

Cat. No.: B1670729
CAS No.: 3810-80-8
M. Wt: 489.0 g/mol
InChI Key: SHTAFWKOISOCBI-UHFFFAOYSA-N
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Description

Diphenoxylate hydrochloride, with the molecular formula C 30 H 33 ClN 2 O 2 and a molecular weight of 489.048 g/mol , is a synthetic compound of significant interest in pharmacological research . This chemical is a meperidine congener and is primarily investigated for its potent antidiarrheal properties . Its main research value lies in its role as an opioid receptor agonist; it acts on the mu- and delta-type opioid receptors within the enteric nervous system . The mechanism of action involves stimulating these receptors in the gastrointestinal tract, which inhibits the release of acetylcholine . This inhibition results in decreased peristalsis (segmental contractions) and increased segmentation, thereby prolonging gastrointestinal transit time . Additionally, research indicates it may enhance fluid and electrolyte absorption while reducing epithelial secretion, consolidating its physiological effect . It is important for researchers to note that this compound is rapidly metabolized in the liver via ester hydrolysis to its major active metabolite, difenoxine (diphenoxylic acid) . The parent compound and its metabolites are eliminated through both fecal and urinary routes . Due to its pharmacological profile and potential for dependence, this compound is a controlled substance . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable local, state, and federal regulations regarding the procurement, storage, handling, and use of this controlled substance.

Properties

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTAFWKOISOCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

915-30-0 (Parent)
Record name Diphenoxylate hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3047843
Record name Diphenoxylate hydrochloride
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Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3810-80-8
Record name Diphenoxylate hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxylate hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenoxylate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxylate hydrochloride
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Record name DIPHENOXYLATE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenoxylate Hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 3-cyano-3,3-diphenylpropyl bromide. The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The resulting product is then hydrolyzed and converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow processes helps in maintaining consistency and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the cyano group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

FDA-Approved Uses

Diphenoxylate hydrochloride is indicated for the management of diarrhea in adults and children aged 13 years and older. Its primary applications include:

  • Acute Non-Infectious Diarrhea : Effective for short-term treatment, it is often prescribed when diarrhea is not caused by infections.
  • Chronic Diarrhea : It may be used in chronic conditions such as:
    • Diarrhea-predominant irritable bowel syndrome
    • Ulcerative colitis
    • Crohn's disease

The Eastern Association for the Surgery of Trauma has evaluated diphenoxylate/atropine alongside other treatments for ICU patients experiencing acute non-infectious diarrhea, finding it comparable to loperamide in efficacy .

Off-Label Uses

This compound is also utilized off-label in specific cases, including:

  • Postsurgical Management : The North American Society of Pediatric Gastroenterology, Hepatology, and Nutrition supports its cautious use in patients with Hirschsprung disease who experience fecal incontinence .

Pharmacokinetics

  • Absorption : Approximately 90% of diphenoxylate is absorbed after oral administration.
  • Metabolism : The drug undergoes extensive hepatic metabolism, primarily converting into its active metabolite, diphenoxylic acid (difenoxine) .
  • Protein Binding : It exhibits a high protein binding rate (74-95%), which influences its distribution and efficacy.

Efficacy in Specific Populations

Research has demonstrated the effectiveness of diphenoxylate in various clinical scenarios:

  • ICU Patients : A study highlighted that diphenoxylate/atropine could be beneficial for critically ill patients with acute diarrhea, showing comparable results to loperamide across multiple trials .
  • Pediatric Applications : In children with chronic diarrhea due to functional gastrointestinal disorders, diphenoxylate has been used effectively under strict medical supervision to manage symptoms .

Long-Term Use Considerations

While diphenoxylate can be effective for managing diarrhea, long-term use poses risks such as dependency. Therefore, it should be monitored closely by healthcare providers .

Summary Table of Applications

Application AreaDescriptionEvidence Level
Acute Non-Infectious DiarrheaShort-term management of diarrheaHigh
Chronic DiarrheaAdjunctive therapy for chronic conditionsModerate
Postsurgical ManagementCaution advised for fecal incontinenceLow

Mechanism of Action

Diphenoxylate Hydrochloride acts by slowing intestinal contractions, allowing the body to consolidate intestinal contents and prolong transit time. This action is mediated through the activation of opioid receptors in the enteric nervous system, which inhibits the release of acetylcholine and decreases peristalsis. The presence of atropine in combination formulations helps prevent abuse and overdose .

Comparison with Similar Compounds

Lidamidine Hydrochloride (WHR-1142A)

  • Mechanism: Lidamidine is a non-opioid agent with antimotility and antisecretory effects, likely mediated via α2-adrenergic receptor agonism .
  • Potency: In animal studies, lidamidine demonstrated superior potency to diphenoxylate. The ED50 for inhibiting castor oil-induced diarrhea in mice was 1.8 mg/kg for lidamidine versus higher doses for diphenoxylate .

Loperamide

  • Mechanism : A peripheral μ-opioid agonist with negligible CNS penetration due to poor blood-brain barrier permeability .
  • Efficacy: Comparable to diphenoxylate in reducing stool frequency but with a delayed onset of action .
  • Safety: Lower risk of respiratory depression compared to diphenoxylate, as it lacks active metabolites like difenoxin (a diphenoxylate metabolite). However, misuse can lead to cardiac arrhythmias .

Difenoxin

  • Relationship to Diphenoxylate: Difenoxin is the primary active metabolite of diphenoxylate, sharing similar antidiarrheal effects .
  • Dosing: 1.1 mg difenoxin hydrochloride ≈ 1 mg diphenoxylate base. Difenoxin is marketed as a standalone agent (e.g., Motofen®) with atropine .
  • Clinical Use: Similar efficacy to diphenoxylate but requires less frequent dosing due to prolonged activity .

Crofelemer

  • Mechanism : A plant-derived antiscretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel .
  • 69.6% incidence in Cycle 1) .

Regulatory and Pharmacokinetic Considerations

  • Chemical Stability: Diphenoxylate hydrochloride is prone to hydrolysis, requiring strict impurity control (USP limits diphenoxylic acid to ≤0.5%) .
  • Drug Interactions: Diphenoxylate/atropine may precipitate hypertensive crises with monoamine oxidase inhibitors (MAOIs) due to structural similarity to meperidine .
  • Formulations: Diphenoxylate is exclusively combined with atropine (e.g., 2.5 mg diphenoxylate + 0.025 mg atropine per tablet) to deter abuse .

Biological Activity

Diphenoxylate hydrochloride is a synthetic opioid derivative primarily used as an antidiarrheal agent. Its biological activity is primarily mediated through its action on the central and enteric nervous systems, impacting gastrointestinal motility and secretions. This article explores the mechanisms of action, pharmacokinetics, clinical implications, and case studies related to this compound.

Diphenoxylate acts as an opioid agonist , specifically targeting the mu-opioid receptors in the enteric nervous system. This interaction leads to:

  • Inhibition of Acetylcholine Release : By acting on presynaptic opioid receptors, diphenoxylate inhibits acetylcholine release, reducing intestinal motility and prolonging gastrointestinal transit time .
  • Reduction of Fluid Secretion : It decreases epithelial secretion of fluids and electrolytes, enhancing absorption in the intestines .
  • CNS Effects : While therapeutic doses do not produce analgesic effects like morphine, higher doses can lead to central nervous system effects such as euphoria .

Pharmacokinetics

The pharmacokinetic profile of diphenoxylate is characterized by:

  • Absorption : Linear absorption with a bioavailability of approximately 90% for tablet formulations. Peak plasma concentrations are reached around 2 hours post-ingestion .
  • Metabolism : Rapidly metabolized to diphenoxylic acid, its active metabolite, via ester hydrolysis. This metabolite is primarily responsible for its therapeutic effects .
  • Excretion : About 14% of diphenoxylate and its metabolites are eliminated in urine, with 49% excreted in feces over four days. The elimination half-life of diphenoxylic acid is approximately 12 to 14 hours .

Clinical Implications

Diphenoxylate is commonly prescribed for treating acute and chronic diarrhea. However, its potential for misuse and overdose necessitates careful monitoring. The combination with atropine serves to deter misuse due to the unpleasant side effects of atropine at higher doses .

Case Studies

Several case studies highlight the risks associated with diphenoxylate:

  • Pediatric Overdose Case :
    • A 3-year-old boy ingested 35 tablets of diphenoxylate-atropine and experienced respiratory arrest. Emergency interventions included gastric lavage and naloxone administration, highlighting the dangers of overdose in children .
  • Seizures Post-Overdose :
    • A case reported multiple seizures following accidental administration of a large dose of diphenoxylate, resulting in severe clinical symptoms and brain damage. This underscores the need for awareness regarding appropriate dosing and potential toxicity .

Research Findings

Recent studies have explored the broader implications of diphenoxylate use:

  • Impact on Gut Motility : Research indicates that diphenoxylate significantly affects gastrointestinal motility parameters in animal models, contributing to constipation when administered chronically .
  • Biological Activity in Drug Dependence : Diphenoxylate has been investigated for its potential role in managing withdrawal symptoms during narcotic detoxification due to its opioid-like properties .

Q & A

Q. What analytical methods are recommended for quantifying diphenoxylate hydrochloride in pharmaceutical formulations?

this compound is assayed using potentiometric titration with 0.1 N alcoholic sodium hydroxide after dissolution in alcohol and 0.01 N HCl. The endpoint is determined by inflection points in the titration curve, with each mL of titrant equivalent to 48.91 mg of this compound . For formulations combined with atropine sulfate (e.g., oral solutions or tablets), reversed-phase liquid chromatography (LC) is employed, using parameters such as a C18 column, UV detection at 220 nm, and mobile phases of acetonitrile and phosphate buffer (pH 2.3) .

Q. How is the identity of this compound confirmed in pharmacopeial testing?

The United States Pharmacopeia (USP) mandates infrared (IR) absorption spectroscopy to confirm structural identity by matching the sample spectrum to a reference standard. Additionally, a chloride identification test is performed on a saturated solution to verify the hydrochloride salt .

Q. What are the key purity criteria for this compound in regulatory standards?

The compound must contain 98.0–102.0% this compound on a dried basis. Organic impurities (e.g., diphenoxylic acid) are limited to ≤0.50% via HPLC analysis, with system suitability criteria including resolution ≥2.0 between diphenoxylate and related compounds and tailing factors ≤2.0 . Loss on drying must not exceed 0.5% after 2 hours at 105°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity limits for this compound across regulatory frameworks?

The USP revised the impurity limit for diphenoxylate-related compound A from 0.15% to 0.50% to align with FDA guidelines, reflecting updated risk assessments of toxicity profiles . Researchers must validate HPLC methods using system suitability solutions containing both the active ingredient and impurity standards, ensuring resolution and sensitivity meet revised criteria (e.g., detection limits of 0.5 µg/mL) .

Q. What experimental models are appropriate for studying diphenoxylate’s opioid receptor interactions in the enteric nervous system?

In vitro models using isolated guinea pig ileum or mouse jejunum can measure opioid receptor-mediated inhibition of smooth muscle contraction. In vivo studies in rodents with induced diarrhea (e.g., castor oil models) assess antidiarrheal efficacy while monitoring CNS effects. Receptor binding assays with radiolabeled ligands (e.g., [³H]-naloxone) quantify affinity and selectivity for μ-opioid receptors .

Q. How should researchers design studies to evaluate diphenoxylate’s abuse potential while avoiding confounding factors?

Preclinical models administering high doses (100–300 mg/kg/day in rodents) over 40–70 days can induce opioid withdrawal symptoms (e.g., ptosis, hyperactivity). To isolate peripheral effects, use quaternary opioid receptor antagonists (e.g., methylnaltrexone) that do not cross the blood-brain barrier. Human studies must adhere to controlled substance protocols, monitoring subjective effects (e.g., euphoria) and withdrawal via validated scales like the Clinical Opiate Withdrawal Scale (COWS) .

Q. What methodological challenges arise in comparative pharmacokinetic studies of diphenoxylate and structural analogs (e.g., loperamide)?

Key challenges include:

  • Bioavailability : Diphenoxylate’s low aqueous solubility necessitates alcohol or dichloromethane for dissolution, complicating in vivo absorption studies .
  • Metabolite Interference : Diphenoxylate is metabolized to difenoxine, which has independent activity. LC-MS/MS methods must differentiate parent and metabolite peaks using transitions like m/z 489→343 (diphenoxylate) and m/z 425→287 (difenoxine) .
  • Species Variability : Rodents exhibit faster hepatic metabolism than humans, requiring allometric scaling for dose extrapolation .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on diphenoxylate’s CNS activity at therapeutic doses?

While diphenoxylate is structurally related to meperidine, its poor blood-brain barrier penetration (due to high hydrophilicity) minimizes central effects at antidiarrheal doses (2.5–5 mg). However, high-dose studies (>40 tablets/day) in humans demonstrate opioid withdrawal symptoms, confirming CNS penetration under extreme conditions. Researchers should contextualize dose-response relationships and use PET imaging with μ-opioid tracers (e.g., [¹¹C]-carfentanil) to quantify brain receptor occupancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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